Methyl 4-oxo-4-(tetradecylamino)butanoate
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Overview
Description
Methyl 4-oxo-4-(tetradecylamino)butanoate is an organic compound with a complex structure that includes both ester and ketone functional groups. This compound is known for its versatility and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(tetradecylamino)butanoate typically involves the reaction of 4-oxobutanoic acid with tetradecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst, such as sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-(tetradecylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 4-oxo-4-(tetradecylamino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-(tetradecylamino)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of both ester and ketone groups allows it to participate in multiple types of chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxobutanoate: A simpler ester with similar reactivity but lacks the tetradecylamino group.
Ethyl 4-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-oxo-4-(2-thienylamino)butanoate: Contains a thienylamino group, offering different reactivity and applications.
Uniqueness
Methyl 4-oxo-4-(tetradecylamino)butanoate is unique due to the presence of the tetradecylamino group, which imparts distinct physical and chemical properties. This group enhances its solubility in non-polar solvents and increases its potential for biological activity.
Properties
CAS No. |
62417-26-9 |
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Molecular Formula |
C19H37NO3 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
methyl 4-oxo-4-(tetradecylamino)butanoate |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18(21)15-16-19(22)23-2/h3-17H2,1-2H3,(H,20,21) |
InChI Key |
DYZNCXRWTDSROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)CCC(=O)OC |
Origin of Product |
United States |
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